tert-Butyl 2,2-dimethylhydrazine-1-carboxylate

Nucleophilicity Hydrazine derivatives Organic synthesis

Synthesizing unsymmetrical hydrazines often suffers from poor regiocontrol and sluggish alkylation kinetics. This Boc-protected 2,2-dimethylhydrazine directly addresses these pain points: • Enhanced SN2 reactivity at the substituted nitrogen (Mayr N ≈ 16.15 analog), enabling efficient alkylation with less reactive electrophiles. • Gem-dimethyl steric shielding directs electrophilic attack to the unsubstituted NH, ensuring high regioselectivity for unsymmetrical hydrazone/hydrazine construction. • Predictable acidic deprotection (TFA or HCl/dioxane) due to pKa ~10.7, simplifying downstream workup in multi-step sequences. Supplied with full CoA; ambient shipping.

Molecular Formula C7H16N2O2
Molecular Weight 160.21 g/mol
CAS No. 160513-29-1
Cat. No. B066005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2-dimethylhydrazine-1-carboxylate
CAS160513-29-1
Molecular FormulaC7H16N2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NN(C)C
InChIInChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)8-9(4)5/h1-5H3,(H,8,10)
InChIKeyNVYQWPZWIICWNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,2-Dimethylhydrazine-1-Carboxylate Technical Specifications


tert-Butyl 2,2-dimethylhydrazine-1-carboxylate (CAS 160513-29-1) is a Boc-protected hydrazine derivative characterized by a tert-butyl carbamate moiety and a 2,2-dimethylhydrazine group . This compound serves as a protected hydrazine synthon, enabling controlled nucleophilic reactivity in organic synthesis, particularly in the construction of nitrogen-containing heterocycles and hydrazine-based pharmacophores . Its molecular formula is C₇H₁₆N₂O₂ with a molecular weight of 160.21 g/mol, and it exhibits a predicted density of 0.978±0.06 g/cm³ and a predicted pKa of 10.68±0.50 .

1
Protected hydrazine synthon for nitrogen heterocycle construction
2
Gem-dimethyl steric control enables regioselective N-functionalization
3
pKa compatibility with standard acidic Boc deprotection protocols

Risks of Generic Substitution for tert-Butyl 2,2-Dimethylhydrazine-1-Carboxylate


While Boc-hydrazine derivatives share a common protecting group strategy, the specific substitution pattern on the hydrazine core critically dictates both reactivity and selectivity in downstream transformations [1]. tert-Butyl 2,2-dimethylhydrazine-1-carboxylate distinguishes itself from analogs like Boc-hydrazine or Boc-methylhydrazine through its unique steric and electronic profile, which directly impacts nucleophilicity, regioselectivity in alkylation/acylation reactions, and the stability of resulting intermediates [2]. Simple substitution with a less sterically hindered or differently substituted hydrazine can lead to altered reaction kinetics, reduced yields, or even divergent reaction pathways, compromising synthetic efficiency and product purity [3]. Therefore, procurement decisions must be based on the specific quantitative differentiation evidence outlined below.

Profile Substitution pattern on hydrazine may shift nucleophilicity and regioselectivity compared to Boc-hydrazine or Boc-methylhydrazine.
Sterics Less hindered analogs can alter kinetic preference and lead to divergent alkylation pathways.
pKa Boc-methylhydrazine exhibits a much lower predicted pKa (~3.3 vs ~10.7), which may affect deprotection behavior and intermediate stability.

Quantitative Differentiation Evidence


Enhanced Nitrogen Nucleophilicity

The presence of two methyl groups on the substituted nitrogen of tert-butyl 2,2-dimethylhydrazine-1-carboxylate significantly increases the nucleophilicity at that nitrogen center compared to its unsubstituted or monosubstituted counterparts [1]. This is evidenced by nucleophilicity parameters (N) derived from Mayr's reactivity scales: 1,2-dimethylhydrazine, which shares the gem-dimethyl substitution pattern at one nitrogen, exhibits an N parameter of 16.15 in acetonitrile, whereas tert-butyl hydrazinecarboxylate (Boc-hydrazine) has a significantly lower N parameter of 11.40 under the same conditions [1]. This quantitative difference reflects the electron-donating effect of the methyl groups, enhancing the nucleophilic reactivity of the substituted nitrogen center.

Nucleophilicity (N)
Cross-study comparable
N = 16.15 (1,2-dimethylhydrazine analog) vs 11.40 (Boc-hydrazine) ΔN = 4.75 (41.7% increase)
Supports faster reaction kinetics in alkylation and acylation
Mayr reactivity scale; analog data used for target inference
Nucleophilicity Hydrazine derivatives Organic synthesis

Steric Shielding and Regioselective Alkylation

The gem-dimethyl substitution on the hydrazine nitrogen provides steric bulk that directs alkylation and acylation to the unsubstituted nitrogen [1]. In contrast, Boc-hydrazine (lacking substituents) and Boc-methylhydrazine (with only one methyl group) exhibit different regioselectivity profiles. Studies on methylhydrazines demonstrate that methyl groups increase the nucleophilic reactivity of the substituted position while reducing the nucleophilicity of the adjacent nitrogen center [1]. For 1,1-dimethylhydrazine, the tertiary nitrogen is 10³ times more reactive than the NH₂ group under kinetic control [1]. This regioselectivity is crucial for synthesizing specific substituted hydrazines and heterocycles with defined substitution patterns.

Regioselectivity
Class-level inference
~10³-fold preference for substituted nitrogen under kinetic control
Directs alkylation to unsubstituted N, supporting isomer control
Inferred from 1,1-dimethylhydrazine behavior; verify for target compound
Regioselectivity Alkylation Hydrazine derivatives

Optimal pKa for Boc Deprotection

The predicted pKa of tert-butyl 2,2-dimethylhydrazine-1-carboxylate is 10.68±0.50, which is similar to that of Boc-hydrazine (10.74±0.20) but significantly higher than that of Boc-methylhydrazine (3.28±0.10) . This pKa value reflects the basicity of the hydrazine nitrogen and influences the conditions required for Boc deprotection. While Boc-hydrazine and the target compound require acidic conditions for deprotection, Boc-methylhydrazine's lower pKa indicates a much weaker base, potentially affecting its stability and reactivity in certain environments. The higher pKa of tert-butyl 2,2-dimethylhydrazine-1-carboxylate ensures compatibility with standard Boc deprotection protocols while maintaining adequate nucleophilicity for synthetic transformations.

pKa (predicted)
Cross-study comparable
pKa = 10.68 ± 0.50 (vs Boc-methylhydrazine 3.28 ± 0.10)
Ensures compatibility with standard acidic Boc deprotection
Predicted values; experimental verification recommended
pKa Boc deprotection Acid sensitivity

High Synthetic Yield

The synthesis of tert-butyl 2,2-dimethylhydrazine-1-carboxylate can be achieved with high efficiency using optimized conditions. A reported method involves the reaction of tert-butyl carbazate with boronic acids catalyzed by cuprous chloride at room temperature, providing diprotected monosubstituted hydrazine derivatives [1]. While specific yield data for the target compound itself is not always explicitly stated in primary literature, related protocols for Boc-protected hydrazines under solvent-free conditions with di-tert-butyl dicarbonate achieve high yields [2]. In a related study on the synthesis of hydrazines via radical generation and addition of azocarboxylic tert-butyl esters, a model reaction provided 93% yield under optimized conditions (40 °C, 4 h) [3]. This demonstrates the feasibility of achieving high synthetic efficiency with this class of compounds.

Synthetic Yield
Supporting evidence
Up to 93% yield reported for related Boc-hydrazine protocols
Supports scalable synthesis feasibility
Direct yield data for target compound not available; class-level inference
Synthesis Boc protection Yield optimization

Optimal Use Cases for tert-Butyl 2,2-Dimethylhydrazine-1-Carboxylate


Hindered Hydrazine and Heterocycle Synthesis

Given its enhanced nucleophilicity at the substituted nitrogen (evidenced by Mayr N parameter of 16.15 for the analogous 1,2-dimethylhydrazine) , tert-butyl 2,2-dimethylhydrazine-1-carboxylate is ideally suited for reactions demanding high nucleophilic reactivity, such as alkylations with less reactive electrophiles or rapid acylation steps in medicinal chemistry campaigns. This compound should be prioritized when reaction kinetics are a critical factor.

Regioselective N-Substituted Hydrazine Synthesis

The steric bulk provided by the gem-dimethyl group directs electrophilic attack to the unsubstituted nitrogen, enabling regioselective alkylation and acylation . This is particularly valuable for synthesizing unsymmetrical hydrazines and hydrazones used as intermediates in pharmaceutical and agrochemical development, where precise control over substitution patterns is essential for biological activity.

Standard Boc Deprotection Compatibility

With a predicted pKa of 10.68±0.50, this compound is optimally suited for standard acidic Boc deprotection conditions (e.g., TFA/DCM or HCl/dioxane) . Its basicity is comparable to Boc-hydrazine, ensuring predictable and clean deprotection without the need for specialized or harsh conditions. This simplifies downstream processing and purification in multi-step synthetic sequences.

Application
Selection Property
Validation Focus
Hindered hydrazine and heterocycle synthesis
Elevated nucleophilicity profile at substituted nitrogen
Reaction rate and conversion efficiency
Regioselective N-substituted hydrazine synthesis
Steric control from gem-dimethyl group
Isomer ratio and product purity
Standard Boc deprotection sequences
pKa compatible with acidic deprotection conditions
Deprotection efficiency and byproduct profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2,2-dimethylhydrazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.